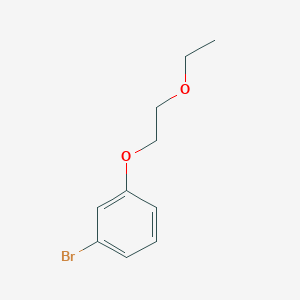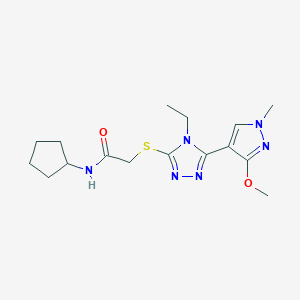
1-Bromo-3-(2-ethoxyethoxy)benzene
Descripción general
Descripción
1-Bromo-3-(2-ethoxyethoxy)benzene is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(2-ethoxyethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-ethoxyethoxy group . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Ethoxybromination of Enamides
In a study by Nocquet‐Thibault et al. (2013), a process using (diacetoxyiodo)benzene with bromide salts in ethanol was developed for the regioselective ethoxybromination of enamides. This method produces α-bromo hemiaminals, which are highly versatile for further transformations (Nocquet‐Thibault et al., 2013).
Synthesis of 3-Alkoxy-1H-Isoindoles
Kuroda and Kobayashi (2015) reported a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles. They utilized 1-bromo-2-(dialkoxymethyl)benzenes and nitriles to create these compounds, which have potential applications in various chemical syntheses (Kuroda & Kobayashi, 2015).
Diels-Alder Electro-Organic Cyclization Reaction
Habibi et al. (2015) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives. This process involves a Diels-Alder type sequential reaction, which is significant in organic synthesis and potentially relevant to the use of 1-Bromo-3-(2-ethoxyethoxy)benzene (Habibi et al., 2015).
Synthesis of Nonsymmetric Pillar[5]arenes
Kou et al. (2010) synthesized nonsymmetric pillar[5]arenes using a catalytic cyclocondensation method. These compounds, which include variants of 1-Bromo-3-(2-ethoxyethoxy)benzene, can encapsulate certain molecules, showing potential for host-guest chemistry applications (Kou et al., 2010).
Ethynylferrocene Compounds
A study by Fink et al. (1997) involved synthesizing new compounds using 1,3,5-tribromobenzene and ethynylferrocene. These compounds show reversible oxidation processes, which are significant in electrochemical studies and materials science (Fink et al., 1997).
Propiedades
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGRVBRWKODOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-ethoxyethoxy)benzene | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)

![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)